An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
A Note to the Reader: Initial searches for the chemical properties of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile did not yield specific documented findings in the current body of scientific literature. Therefore, this guide has been meticulously prepared on a closely related and well-characterized analog, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile . This compound shares the core 2-aminopyrrole-3,4-dicarbonitrile scaffold and offers significant insights into the chemistry of this class of molecules. The principles of synthesis, characterization, and reactivity discussed herein provide a strong foundational understanding for researchers and drug development professionals interested in this heterocyclic system.
Introduction: The Significance of the Polysubstituted Pyrrole Scaffold
The pyrrole ring is a privileged five-membered aromatic N-heterocycle that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its presence in vital biomolecules like heme underscores its fundamental role in biological systems.[1] In the realm of medicinal chemistry, the pyrrole nucleus is a constituent of blockbuster drugs such as the anti-inflammatory agent tolmetin and the lipid-lowering drug atorvastatin.[1] The versatility of the pyrrole scaffold also extends to applications in insecticides, dyes, and polymers.[1]
Polyfunctionalized pyrroles, particularly those bearing amino and cyano groups, are of significant interest as versatile building blocks in organic synthesis. The presence of multiple reactive sites allows for the construction of complex molecular architectures and the development of novel therapeutic agents and materials. This guide focuses on 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, a valuable and reactive intermediate for further chemical exploration.
Synthesis and Mechanistic Considerations
A robust and efficient synthesis for 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been developed, starting from the readily available tetracyanoethylene (TCNE).[1][2] This method provides the target compound in a good yield and is based on a known route for the analogous 5-bromo derivative.[1]
Synthetic Pathway
The synthesis involves a one-pot reaction where tetracyanoethylene (TCNE) is treated with gaseous hydrogen chloride (HCl) in a mixed solvent system, followed by the addition of a reducing agent, powdered tin (Sn).[1][2]
Caption: Synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
Mechanistic Insights and Causality
The choice of reagents and conditions is critical for the successful formation of the pyrrole ring.
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Starting Material: Tetracyanoethylene (TCNE) serves as the four-carbon backbone for the pyrrole ring, already containing the requisite nitrile functionalities.
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Acid and Halogen Source: Gaseous HCl provides both the acidic medium and the chlorine atom for the C-5 position of the pyrrole.
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Solvent System: A mixture of acetone (Me2CO), ethyl acetate (EtOAc), and acetic acid (AcOH) is employed.[1] Acetic acid likely contributes to the acidic environment and aids in the reduction step.
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Reducing Agent: The addition of powdered tin (Sn) is essential to bring the pyrrole ring to the correct oxidation state.[1] This contrasts with the synthesis of the bromo-analog, where no external reductant is needed, suggesting a different mechanistic pathway possibly involving a redox reaction with bromide.[1]
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Workup: The initial product precipitates as a yellow solid, presumed to be the HCl salt of the aminopyrrole.[1] A subsequent acid-base workup is necessary to isolate the free amine. The solid is dissolved in water and the solution is made basic with NaOH to deprotonate the ammonium salt, then carefully acidified with acetic acid to a pH of 5, which causes the neutral product to precipitate as colorless plates.[1]
Detailed Experimental Protocol
The following protocol is adapted from the literature for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.[1]
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A mixture of tetracyanoethylene (TCNE) (3.00 mmol) in acetone (2 mL), ethyl acetate (4 mL), and acetic acid (2 mL) is stirred and cooled to approximately -5 °C.
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The mixture is purged with gaseous HCl for 2 minutes.
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Powdered tin (Sn) (3.00 mmol) is added to the reaction mixture.
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The mixture is allowed to warm to ambient temperature (ca. 20 °C) and stirred for 2 hours.
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The resulting yellow precipitate is collected by filtration and washed with diethyl ether (5 mL).
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The solid is then dissolved in water (5 mL).
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The pH of the aqueous solution is adjusted to 11 by the addition of 2 M NaOH.
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Acetic acid is added dropwise until the pH reaches 5, inducing the formation of a colorless precipitate.
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The precipitate is collected by filtration and dried in vacuo to yield the title compound.
This procedure has been reported to produce the desired compound in a 74% yield.[1][2]
Spectroscopic and Physicochemical Properties
The structure of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been fully characterized using a range of spectroscopic and analytical techniques.[1][2]
| Property | Data |
| Molecular Formula | C₆H₃ClN₄ |
| Appearance | Colorless plates |
| Melting Point | > 300 °C |
| TLC (R_f_) | 0.37 (DCM/MeOH 90:10) |
| UV-Vis (λ_max_ in MeOH) | 215 nm (log ε 3.90), 259 nm (log ε 3.63), 283 nm (log ε 3.70) |
| IR (ν_max_ in cm⁻¹) | 3439, 3339, 3223, 3169 (N-H); 2236, 2234 (C≡N); 1639, 1632, 1601 (C=C/N-H bend) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.35 (1H, broad s, NH), 6.50 (2H, broad s, NH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 148.1 (Cq), 116.9 (Cq), 114.6 (Cq), 113.1 (Cq), 89.0 (Cq), 69.4 (Cq) |
| Mass Spec (m/z) | (ES-API⁻) 167 ([M - H]⁺⁺², 33%), 165 ([M - H]⁺, 100%) |
| Elemental Analysis | Found: C, 43.45; H, 1.71; N, 33.56. Required for C₆H₃ClN₄: C, 43.27; H, 1.82; N, 33.64% |
Data sourced from Kalogirou & Koutentis, 2021.[1]
Chemical Reactivity and Synthetic Potential
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile is a valuable synthetic intermediate due to its array of functional groups.
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Nucleophilic Amino Group: The amino group at the C-2 position can act as a nucleophile, allowing for derivatization and the construction of fused heterocyclic systems.
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Reactive Halogen: The chlorine atom at the C-5 position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide variety of substituents.
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Cyano Groups: The nitrile functionalities can undergo hydrolysis, reduction, or cycloaddition reactions, further expanding the synthetic utility of the molecule.
Interestingly, attempts to react the chloropyrrole with tetrachlorothiadiazine under various conditions resulted in complex mixtures of products, in stark contrast to the clean reaction of its bromo-analog.[1] This highlights the subtle yet significant differences in reactivity that can arise from changing the halogen substituent.
The compound has appeared in patent literature as a scaffold for the synthesis of ylidene dyes used in color photography, although specific experimental details were not reported.[1] This demonstrates its potential utility in the field of materials science.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not yet reported, the 2-aminopyrrole core is a well-established pharmacophore. The functional groups present in 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile make it an attractive starting point for the synthesis of compound libraries for drug discovery screening.
Potential research avenues include:
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Kinase Inhibitors: The aminopyrrole scaffold can be elaborated to target the ATP-binding sites of various kinases, a common strategy in cancer drug development.
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Antimicrobial Agents: Pyrrole derivatives have shown a wide range of antimicrobial activities.
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Precursors to Fused Heterocycles: The compound is an ideal precursor for synthesizing more complex, fused ring systems like pyrrolo-pyrimidines or pyrrolo-triazines, which are often biologically active.
Conclusion
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile is a polyfunctionalized heterocyclic compound with significant potential as a synthetic building block. Its straightforward synthesis from tetracyanoethylene makes it an accessible intermediate for academic and industrial researchers. The combination of a nucleophilic amino group, a reactive chlorine atom, and two versatile cyano groups provides multiple avenues for chemical modification. Further exploration of its reactivity and derivatization is warranted to unlock its full potential in the development of novel pharmaceuticals, dyes, and other advanced materials.
References
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Kalogirou, A. S., & Koutentis, P. A. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2021(1), M1191. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ResearchGate. [Link]
